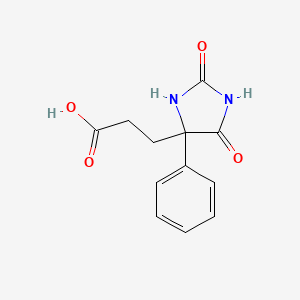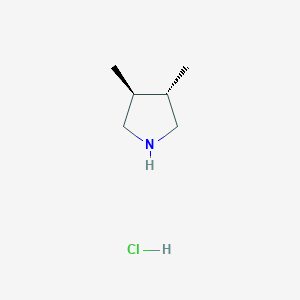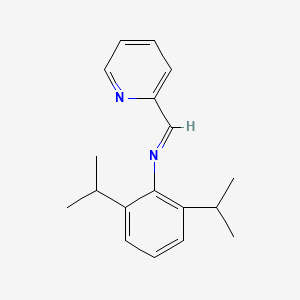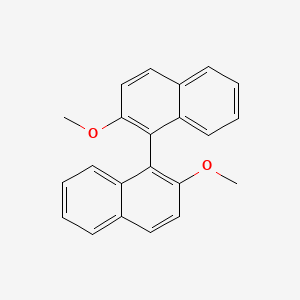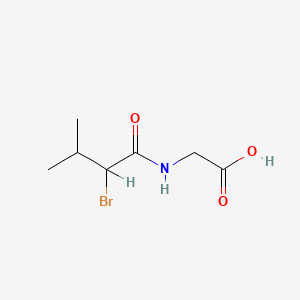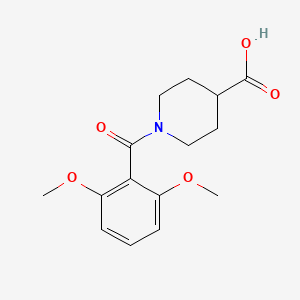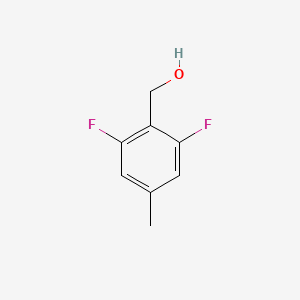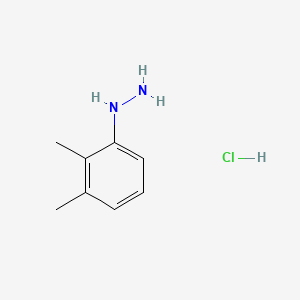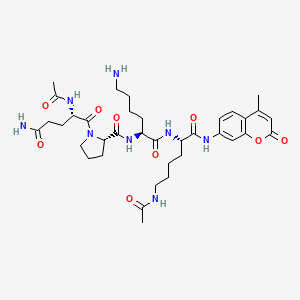
N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
Descripción general
Descripción
Ac-QPKK(Ac)-AMC is a fluorogenic substrate for sirtuin 1 (SIRT1), SIRT2, and SIRT3.1 It is selectively deacylated by SIRT1-3 over SIRT6. Upon enzymatic cleavage by SIRT1, SIRT2, or SIRT3, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify SIRT1, SIRT2, and SIRT3 activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.
Aplicaciones Científicas De Investigación
Hormonal Properties and Synthesis Techniques
- Research by Boissonnas et al. (1960) in the field of peptide synthesis reported on a related compound, demonstrating its structural similarity to both oxytocin and lysine-vasopressin, indicating potential hormonal properties (Boissonnas & Huguenin, 1960).
Novel Tripeptide Substance P Antagonists
- Hagiwara et al. (1992) explored tripeptide substance P antagonists, focusing on the chemical modification of novel compounds. They emphasized the importance of stability and potency in the development of these compounds, which can be relevant in the context of synthesizing N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (Hagiwara et al., 1992).
Metabolite Analysis in Schizophrenia
- Huang et al. (2019) conducted a study involving N-acetyl derivatives, including N6-acetyl-L-lysine. Their findings highlighted the potential of these derivatives as biomarkers in diseases like schizophrenia, suggesting a possible area of application for this compound in biomedical research (Huang et al., 2019).
Antimicrobial Activity
- Mulwad and Satwe (2006) synthesized compounds with structures including 4-hydroxy-2-oxo-benzopyran derivatives. These compounds showed significant antimicrobial activity, indicating a potential application of related compounds in antimicrobial research (Mulwad & Satwe, 2006).
Glycopeptide Synthesis
- The synthesis of protected glycopeptides involving similar amino acid sequences was reported by Garg and Jeanloz (1974). This research indicates the potential application of the subject compound in glycopeptide synthesis, useful in biochemical and pharmaceutical research (Garg & Jeanloz, 1974).
Binding Mode Studies in Biological Systems
- Verhoeven and Schwyzer (1972) discussed the interactions between compounds with acetamido groups and biological systems like lysozyme. This study suggests the potential for this compound in the study of molecular interactions in biological systems (Verhoeven & Schwyzer, 1972).
Inhibitory Properties in Enzymatic Reactions
- Rosowsky et al. (1992) synthesized compounds with N2-acetyl modifications to study their inhibitory effects on enzymes like folylpolyglutamate synthetase. These findings can inform the application of the compound in studying enzyme inhibition (Rosowsky et al., 1992).
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N8O9/c1-21-19-32(48)53-30-20-24(12-13-25(21)30)41-33(49)26(10-5-7-17-39-22(2)45)42-34(50)27(9-4-6-16-37)43-35(51)29-11-8-18-44(29)36(52)28(40-23(3)46)14-15-31(38)47/h12-13,19-20,26-29H,4-11,14-18,37H2,1-3H3,(H2,38,47)(H,39,45)(H,40,46)(H,41,49)(H,42,50)(H,43,51)/t26-,27-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYYJGFOAKRPP-DZUOILHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





